2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction plays a critical role in regulating the activity of p53, a tumor suppressor protein that is frequently mutated in cancer. MI-773 has shown promise as a potential therapeutic agent for the treatment of various types of cancer.
作用機序
Target of Action
It contains a benzimidazole moiety, which is known to exhibit diverse pharmacological activities . Benzimidazole derivatives have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and induce changes that lead to their pharmacological effects
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets
Result of Action
Benzimidazole derivatives are known to induce various effects at the molecular and cellular level depending on their specific targets
実験室実験の利点と制限
One advantage of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. In addition, 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for the treatment of cancer. However, one limitation of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
1. Development of more efficient synthesis methods for 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide to improve yield and scalability.
2. Investigation of the efficacy of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide in combination with other targeted therapies for the treatment of cancer.
3. Exploration of the potential use of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide in the treatment of other diseases, such as neurodegenerative disorders.
4. Development of more potent and selective MDM2 inhibitors based on the structure of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide.
5. Investigation of the potential use of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide as a diagnostic tool for the detection of p53 mutations in cancer.
合成法
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide can be synthesized using a multi-step process involving the coupling of various chemical intermediates. One common synthesis method involves the reaction of 2-furancarboxylic acid with 1-(3-methylbenzyl)-1H-benzimidazole-2-methylamine to form the intermediate 2-furyl-N-(1-(3-methylbenzyl)-1H-benzimidazol-2-yl)acetamide. This intermediate is then reacted with ethyl chloroformate to yield 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide.
科学的研究の応用
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In these studies, 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has been shown to inhibit the MDM2-p53 interaction, leading to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells. 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer.
特性
IUPAC Name |
N-[1-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-5-8-17(13-15)14-25-19-10-4-3-9-18(19)24-21(25)16(2)23-22(26)20-11-6-12-27-20/h3-13,16H,14H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOTXZTUXQLAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。